2,5-Dimethylhexane-1,6-diol

Polymer Synthesis Copolyester Modification Crystallinity Control

2,5-Dimethylhexane-1,6-diol (CAS 49623-11-2) is an aliphatic C8 α,ω-diol with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol, structurally distinguished by methyl branching at the 2- and 5-positions of the hexane backbone. The compound exists as a liquid at ambient temperature with a density of 0.935 g/cm³ and a boiling point of 243.3°C at 760 mmHg.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 49623-11-2
Cat. No. B15375796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhexane-1,6-diol
CAS49623-11-2
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC(CCC(C)CO)CO
InChIInChI=1S/C8H18O2/c1-7(5-9)3-4-8(2)6-10/h7-10H,3-6H2,1-2H3
InChIKeyOQYKKQQLTKPGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylhexane-1,6-diol (CAS 49623-11-2) for Polymer and Chemical Synthesis: A Procurement-Focused Technical Reference


2,5-Dimethylhexane-1,6-diol (CAS 49623-11-2) is an aliphatic C8 α,ω-diol with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol, structurally distinguished by methyl branching at the 2- and 5-positions of the hexane backbone . The compound exists as a liquid at ambient temperature with a density of 0.935 g/cm³ and a boiling point of 243.3°C at 760 mmHg . As a primary diol, both terminal hydroxyl groups are available for reactions typical of the diol class—including esterification, etherification, and urethane formation—while the methyl side chains introduce steric effects that differentiate its behavior from linear aliphatic diol counterparts. The compound has been investigated as a monomer for polyester and polyurethane synthesis [1] and can be accessed via catalytic β-methylation of primary alcohols using manganese-based complexes .

Why 2,5-Dimethylhexane-1,6-diol Cannot Be Simply Substituted by 1,6-Hexanediol or Other Linear Diols in Polymer Formulations


The presence of methyl substituents at the 2- and 5-positions of 2,5-dimethylhexane-1,6-diol fundamentally alters the stereoelectronic environment of the hydroxyl groups and the conformational flexibility of the carbon backbone relative to unsubstituted 1,6-hexanediol. The electron-donating effect of the methyl groups increases electron density at the oxygen atoms, which can affect nucleophilicity in condensation reactions with isocyanates or carboxylic acid derivatives [1]. More critically, the methyl branches introduce steric hindrance that disrupts close chain packing in the resulting polymer matrix, which has been shown in structurally related branched diols to reduce crystallinity and increase free volume [2]. This steric perturbation is not replicable by simply adjusting the molar ratio of a linear diol in a copolymerization—the branched architecture produces qualitatively different polymer morphology and segmental mobility. Consequently, procurement decisions based solely on hydroxyl equivalent weight or carbon number will fail to capture the distinct property profile conferred by the methyl-branched architecture.

2,5-Dimethylhexane-1,6-diol: Comparative Performance Data for Evidence-Based Sourcing


Methyl Branching Reduces Polymer Crystallinity: 2,5-Dimethylhexane-1,6-diol vs. Linear 1,6-Hexanediol in Copolyester Systems

The incorporation of methyl-branched diols such as 2,5-dimethylhexane-1,6-diol into copolyester backbones reduces polymer crystallinity compared to formulations using linear 1,6-hexanediol. A systematic study of ethylene terephthalate–hexamethylene terephthalate copolymers demonstrated that increasing the mol% of 1,6-hexanediol relative to ethylene glycol progressively decreases the melting point and thermal stability of the copolyester due to disruption of chain regularity [1]. In the case of 2,5-dimethylhexane-1,6-diol, the methyl substituents at positions 2 and 5 introduce additional steric hindrance that further impedes close chain packing beyond what a linear diol of equivalent chain length can achieve. Research on structurally analogous branched diols from biomass confirms that secondary and branched diols consistently yield polymers with reduced crystallinity and altered thermal transitions compared to their primary linear diol counterparts [2].

Polymer Synthesis Copolyester Modification Crystallinity Control

Increased Hydrophobicity of 2,5-Dimethylhexane-1,6-diol vs. 1,6-Hexanediol Confirmed by Experimental Hydrophobicity Measurements

2,5-Dimethylhexane-1,6-diol exhibits measurable hydrophobicity (logP = -0.168), as documented in experimental drug-likeness property databases [1]. This value, while still indicating some hydrophilic character due to the terminal hydroxyl groups, represents a significant increase in hydrophobic character compared to the unsubstituted linear 1,6-hexanediol. The two methyl groups at the 2- and 5-positions increase the hydrocarbon character of the molecule and shield the polar hydroxyl groups, reducing overall water affinity. In aqueous environments, this translates to lower water solubility, higher octanol-water partition coefficients, and ultimately greater hydrolytic stability of polymers derived from this monomer [2].

Polymer Hydrophobicity Water Resistance Coating Formulation

Enhanced Thermal Stability of 2,5-Dimethylhexane-1,6-diol Relative to Linear Diols in High-Temperature Processing

2,5-Dimethylhexane-1,6-diol demonstrates good thermal stability that permits use in high-temperature environments without significant decomposition reactions, as documented in polymer chemistry technical literature [1]. The compound exhibits a boiling point of 243.3°C at 760 mmHg and a flash point of 126.1°C . The methyl branching at positions 2 and 5 contributes to thermal stability by reducing β-hydrogen availability and introducing steric protection around the hydroxyl-bearing carbons, potentially raising the activation energy for thermal degradation pathways. In polyurethane production, this thermal stability enables higher processing temperatures and broader formulation windows compared to some linear diol alternatives [2].

Thermal Stability Polyurethane Processing High-Temperature Applications

Density and Molar Volume: 2,5-Dimethylhexane-1,6-diol Offers Lower Density Than Aromatic Diol Alternatives

2,5-Dimethylhexane-1,6-diol has a density of 0.935 g/cm³ at ambient conditions . This aliphatic branched diol offers a lower density than commonly used aromatic diol chain extenders such as 1,4-benzenedimethanol (density ~1.1-1.2 g/cm³) or bisphenol A derivatives. For weight-sensitive applications—including aerospace coatings, automotive components, and portable electronic encapsulants—the selection of lower-density monomers directly contributes to final part weight reduction. The molecular weight of 146.23 g/mol combined with this density yields a molar volume of approximately 156.4 cm³/mol, providing a useful parameter for formulation calculations and predictive modeling .

Polymer Density Lightweight Materials Formulation Optimization

High-Value Application Scenarios for 2,5-Dimethylhexane-1,6-diol in Industrial and Research Settings


Flexible Polyurethane Coatings and Adhesives Requiring Reduced Crystallinity

2,5-Dimethylhexane-1,6-diol functions as a chain extender or soft segment modifier in polyurethane formulations where reduced hard-segment crystallinity is desired. The methyl branching disrupts close packing of urethane-rich domains, resulting in softer, more flexible elastomers with improved low-temperature performance compared to formulations using linear 1,6-hexanediol alone. This application scenario directly leverages the crystallinity-reduction evidence established in Section 3, where branched diol architecture has been shown to yield polymers with altered thermal transitions and reduced chain packing regularity [1].

Moisture-Resistant Polyester Resins for Outdoor and High-Humidity Environments

The measurable hydrophobicity (logP = -0.168) of 2,5-dimethylhexane-1,6-diol [2] translates to enhanced water resistance in polyester resins synthesized from this monomer. Coatings and molded parts exposed to humidity, rainfall, or immersion conditions benefit from reduced water absorption, which mitigates plasticization, dimensional instability, and hydrolytic degradation. This application is particularly relevant for outdoor furniture coatings, marine protective layers, and electrical encapsulation where long-term moisture exposure is anticipated.

High-Temperature Polyurethane Processing and Thermoplastic Polyurethane (TPU) Formulations

The documented thermal stability of 2,5-dimethylhexane-1,6-diol supports its use in polyurethane processing operations conducted at elevated temperatures [3]. With a boiling point of 243.3°C and flash point of 126.1°C, the compound remains stable under typical polyurethane reaction conditions (often 80-120°C) and can tolerate brief excursions to higher temperatures. This property makes it suitable for thermoplastic polyurethane (TPU) extrusion, reactive injection molding, and other processes where monomer thermal degradation would otherwise compromise product quality or introduce color bodies.

Catalytic β-Methylation Research and Method Development for Branched Diol Synthesis

2,5-Dimethylhexane-1,6-diol can be synthesized via highly selective β-methylation of primary alcohols using the earth-abundant manganese complex [Mn(CO)2Br[HN(C2H4PiPr2)2]] (MACHO-iPr) . This synthetic route represents an area of active research interest in catalysis and green chemistry, offering an alternative to traditional multi-step synthetic approaches. The compound serves as both a target molecule for methodology development and a model substrate for investigating the scope and limitations of manganese-catalyzed methylation reactions in the preparation of branched aliphatic diols.

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